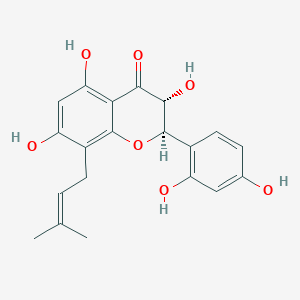
2'-Hydroxyneophellamuretin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxyneophellamuretin is a phenolic natural compound belonging to the flavonoid family. It is known for its exceptional anti-inflammatory and antioxidant properties. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Hydroxyneophellamuretin typically involves the extraction of natural sources followed by chemical modifications. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods: Industrial production methods for 2’-Hydroxyneophellamuretin focus on optimizing yield and purity. These methods often involve advanced extraction techniques to preserve the bioactivity and integrity of the compound. The process includes the use of high-purity solvents and controlled reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxyneophellamuretin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products: The major products formed from these reactions include various derivatives of 2’-Hydroxyneophellamuretin, which may exhibit enhanced biological activities or improved solubility and stability .
Scientific Research Applications
2’-Hydroxyneophellamuretin has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and a synthetic precursor in various chemical research studies.
Biology: The compound’s anti-inflammatory and antioxidant properties make it a valuable tool in studying cellular processes and disease mechanisms.
Medicine: Research has shown its potential in treating ailments such as cancer, diabetes, and neurodegenerative diseases due to its bioactive properties.
Industry: It is utilized in the development of natural product libraries and high-throughput screening for drug discovery.
Mechanism of Action
The mechanism of action of 2’-Hydroxyneophellamuretin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, while its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
2’-Hydroxyneophellamuretin is unique due to its specific structural features and bioactive properties. Similar compounds include:
- Dihydrokaempferide
- 7-O-Methylaromadendrin
- Dihydrorobinetin
- Dihydromorin
- Taxifolin
These compounds share structural similarities but differ in their specific biological activities and applications. 2’-Hydroxyneophellamuretin stands out due to its potent anti-inflammatory and antioxidant properties, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C20H20O7 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-9(2)3-5-11-14(23)8-15(24)16-17(25)18(26)20(27-19(11)16)12-6-4-10(21)7-13(12)22/h3-4,6-8,18,20-24,26H,5H2,1-2H3/t18-,20+/m0/s1 |
InChI Key |
ZSCDUCZBAJYISP-AZUAARDMSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


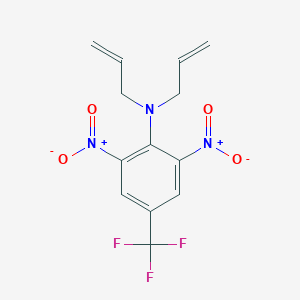
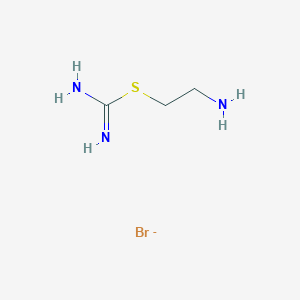
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
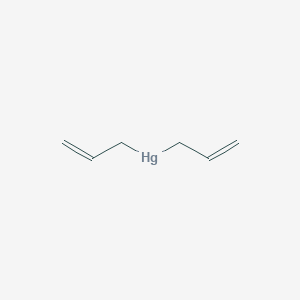
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
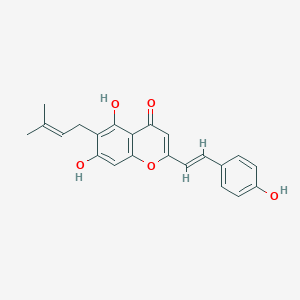
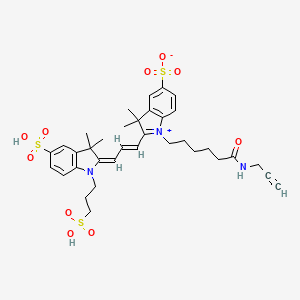

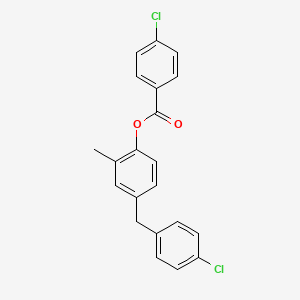
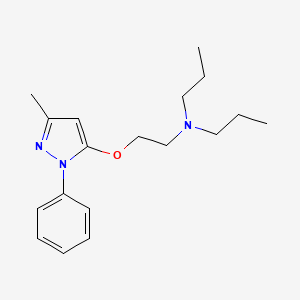
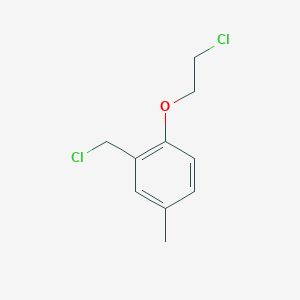
![2-[[2-Tert-butyl-4-(oxiran-2-ylmethoxy)phenoxy]methyl]oxirane](/img/structure/B14746608.png)
